(2-methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine
Overview
Description
(2-methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. MNPA belongs to the class of arylcyclohexylamines and is a derivative of phencyclidine (PCP).
Mechanism of Action
The exact mechanism of action of MNPA is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. MNPA has also been found to modulate the activity of the serotonin and dopamine systems in the brain.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. MNPA has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of MNPA is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, MNPA has been found to have low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MNPA. One potential direction is the development of MNPA derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of MNPA in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of MNPA and its potential as a therapeutic agent.
Conclusion:
In conclusion, MNPA is a chemical compound that has shown potential in various scientific research applications. Its high potency and selectivity for the NMDA receptor make it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Scientific Research Applications
MNPA has shown potential in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. MNPA has also been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methoxy-5-nitro-N-(4-phenylcyclohexyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19-12-11-17(21(22)23)13-18(19)20-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,11-13,15-16,20H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOIOQVGBFMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCC(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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